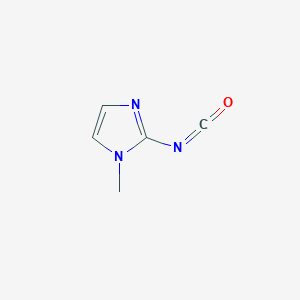

2-Isocyanato-1-methyl-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Isocyanato-1-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of an isocyanate group (-N=C=O) attached to the second carbon of the imidazole ring and a methyl group attached to the first nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanato-1-methyl-1H-imidazole typically involves the reaction of 1-methyl-1H-imidazole with phosgene or its derivatives. The reaction proceeds under controlled conditions to ensure the selective formation of the isocyanate group. The general reaction can be represented as follows: [ \text{1-Methyl-1H-imidazole} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of safer and more efficient phosgene substitutes, such as diphosgene or triphosgene. These reagents offer better handling and reduced toxicity compared to phosgene. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Isocyanato-1-methyl-1H-imidazole can undergo various chemical reactions, including:

Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.

Substitution Reactions: The methyl group attached to the nitrogen can participate in substitution reactions, allowing for further functionalization of the imidazole ring.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.

Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile to enhance the reactivity of the isocyanate group.

Major Products:

Ureas: Formed by the reaction with amines.

Carbamates: Formed by the reaction with alcohols.

Thiocarbamates: Formed by the reaction with thiols.

Scientific Research Applications

2-Isocyanato-1-methyl-1H-imidazole has found applications in various scientific research fields:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and polymers.

Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its reactive isocyanate group.

Mechanism of Action

The mechanism of action of 2-Isocyanato-1-methyl-1H-imidazole primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins, enzymes, and other cellular components. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present in the system.

Comparison with Similar Compounds

1-Methyl-1H-imidazole: Lacks the isocyanate group but shares the imidazole ring structure.

2-Isocyanato-1H-imidazole: Similar structure but without the methyl group on the nitrogen atom.

1-Methyl-2-imidazolecarboxaldehyde: Contains an aldehyde group instead of an isocyanate group.

Uniqueness: 2-Isocyanato-1-methyl-1H-imidazole is unique due to the presence of both the isocyanate and methyl groups, which confer distinct reactivity and functionalization potential. This combination makes it a versatile compound for various synthetic and research applications.

Biological Activity

2-Isocyanato-1-methyl-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

- Molecular Formula : C5H6N2O

- Molecular Weight : 110.11 g/mol

- IUPAC Name : 2-isocyanato-1-methylimidazole

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The isocyanate group can react with nucleophilic sites in proteins and nucleic acids, leading to modifications that may alter their function. This reactivity underpins its potential as an anticancer agent and in antimicrobial applications.

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar imidazole structures showed significant growth inhibition in cancer cells, suggesting potential for further development as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Its mechanism involves disrupting microbial cell membranes, which can lead to cell lysis. Comparative studies have shown that related imidazole derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Study 1: Antitumor Activity

A quantitative structure–activity relationship (QSAR) study highlighted the effectiveness of imidazole derivatives in inhibiting tumor growth. The study found that introducing an isocyanate functional group significantly enhanced the cytotoxicity of the compounds tested against ovarian carcinoma cell lines .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 22–73 | A2780 (wild-type) |

| Temozolomide | >250 | A2780 (wild-type) |

Case Study 2: Antimicrobial Efficacy

In a comparative analysis, various imidazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with an isocyanate moiety exhibited enhanced antimicrobial activity compared to their non-isocyanate counterparts .

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| This compound | 18 | Staphylococcus aureus |

| Control (without isocyanate) | 10 | Staphylococcus aureus |

Research Findings

Recent studies have focused on the synthesis and optimization of this compound derivatives to enhance their biological activities. For instance, modifications in the imidazole ring or the introduction of additional functional groups have been shown to improve potency and selectivity against target cells .

Properties

Molecular Formula |

C5H5N3O |

|---|---|

Molecular Weight |

123.11 g/mol |

IUPAC Name |

2-isocyanato-1-methylimidazole |

InChI |

InChI=1S/C5H5N3O/c1-8-3-2-6-5(8)7-4-9/h2-3H,1H3 |

InChI Key |

CMCJLURTYJCCLY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1N=C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.